molecular formula C7H8ClN3 B2564645 3-Chloro-N-cyclopropylpyrazin-2-amine CAS No. 1209458-10-5

3-Chloro-N-cyclopropylpyrazin-2-amine

Cat. No. B2564645
Key on ui cas rn: 1209458-10-5
M. Wt: 169.61
InChI Key: OQAMOVAJVHYIDG-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

2,3-Dichloropyrazine (1.013 ml, 9.73 mmol) and cyclopropylamine (3 ml, 42.8 mmol) were combined in a microwave vial and heated at 130° C. for 30 minutes. The reaction mixture was partitioned between water (100 mL) and ethyl acetate (200 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (dichloromethane to ethyl acetate gradient) gave the desired 3-chloro-N-cyclopropylpyrazin-2-amine (1.45 g, 8.55 mmol, 88% yield) as an oil.
Quantity
1.013 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:12])[CH2:11][CH2:10]1>>[Cl:8][C:7]1[C:2]([NH:12][CH:9]2[CH2:11][CH2:10]2)=[N:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
1.013 mL
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (100 mL) and ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)NC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.55 mmol
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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